molecular formula C22H19FN4O3S B2627032 4-fluoro-N-(3-((4-methoxybenzyl)amino)quinoxalin-2-yl)benzenesulfonamide CAS No. 714232-39-0

4-fluoro-N-(3-((4-methoxybenzyl)amino)quinoxalin-2-yl)benzenesulfonamide

Cat. No.: B2627032
CAS No.: 714232-39-0
M. Wt: 438.48
InChI Key: BRUIRXRNXKMBLT-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Formula

The systematic IUPAC name for 4-fluoro-N-(3-((4-methoxybenzyl)amino)quinoxalin-2-yl)benzenesulfonamide is derived from its parent sulfonamide structure, substituted with a fluorinated benzene ring and a quinoxaline moiety bearing a 4-methoxybenzylamino group. The quinoxaline system (a bicyclic structure comprising two fused pyrazine and benzene rings) is numbered such that the sulfonamide group attaches to position 2, while the 4-methoxybenzylamino substituent occupies position 3. The benzene ring of the sulfonamide component is fluorinated at the para position relative to the sulfonamide linkage.

The structural formula (Figure 1) can be described as follows:

  • Core structure : Benzenesulfonamide (C6H5SO2NH2).
  • Substituents :
    • A fluorine atom at position 4 of the benzene ring.
    • A quinoxalin-2-yl group attached to the sulfonamide nitrogen.
    • A 4-methoxybenzylamino group (-NH-CH2-C6H4-OCH3) at position 3 of the quinoxaline ring.

The compound’s planar quinoxaline system and stereochemically unrestricted substituents preclude geometric or optical isomerism under standard conditions.

CAS Registry Number and Alternative Chemical Designations

The compound is uniquely identified by the CAS Registry Number 714916-69-5 . Alternative designations include:

  • IUPAC Name : 4-Fluoro-N-[3-[(4-methoxyphenyl)methylamino]quinoxalin-2-yl]benzenesulfonamide.
  • Synonym : 4-Fluoro-N-{3-[(4-methoxybenzyl)amino]quinoxalin-2-yl}benzenesulfonamide.
  • MDL Number : MFCD04016907.

These identifiers ensure precise communication across regulatory, synthetic, and analytical contexts.

Molecular Formula and Weight Calculations

The molecular formula C21H17FN4O3S corresponds to the following elemental composition:

Element Quantity Atomic Mass (g/mol) Contribution (g/mol)
Carbon 21 12.01 252.21
Hydrogen 17 1.008 17.14
Fluorine 1 19.00 19.00
Nitrogen 4 14.01 56.04
Oxygen 3 16.00 48.00
Sulfur 1 32.07 32.07
Total 424.45 g/mol

This matches the molecular weight reported in PubChem and ChemicalBook entries.

Stereochemical Considerations and Isomerism

The compound lacks chiral centers due to the absence of tetrahedral carbon or nitrogen atoms with four distinct substituents. The quinoxaline ring’s planar geometry and the symmetric substitution pattern of the 4-methoxybenzyl group (para-methoxy on the benzyl moiety) further preclude stereoisomerism. Consequently, no enantiomers, diastereomers, or geometric isomers are possible. The sulfonamide nitrogen’s trigonal planar hybridization and the rigid quinoxaline system ensure a single, well-defined conformational state under ambient conditions.

Properties

IUPAC Name

4-fluoro-N-[3-[(4-methoxyphenyl)methylamino]quinoxalin-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O3S/c1-30-17-10-6-15(7-11-17)14-24-21-22(26-20-5-3-2-4-19(20)25-21)27-31(28,29)18-12-8-16(23)9-13-18/h2-13H,14H2,1H3,(H,24,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRUIRXRNXKMBLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(3-((4-methoxybenzyl)amino)quinoxalin-2-yl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoxaline core, followed by the introduction of the 4-methoxybenzylamine group and the 4-fluorobenzenesulfonamide moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(3-((4-methoxybenzyl)amino)quinoxalin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen functionalities, while substitution reactions may produce a variety of substituted quinoxaline compounds.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinoxaline derivatives, including 4-fluoro-N-(3-((4-methoxybenzyl)amino)quinoxalin-2-yl)benzenesulfonamide. In vitro assays have demonstrated its effectiveness against several cancer cell lines:

Cell Line IC50 (µM) Activity Level
HCT116 (Colon)7.8Moderate
HepG2 (Liver)Not specifiedModerate
MCF7 (Breast)Not specifiedWeak

These findings suggest that the compound may interfere with critical cellular pathways involved in tumor growth and proliferation .

Therapeutic Applications

  • Cancer Therapy : Due to its promising anticancer activity, further development of this compound could lead to new therapeutic agents for treating various malignancies.
  • Targeting Enzymatic Pathways : Its ability to inhibit specific enzymes makes it a candidate for drug development aimed at diseases where these pathways are dysregulated.

Study on Quinoxaline Derivatives

In Vivo Studies

In vivo experiments using xenograft models have validated some of these compounds' efficacy, demonstrating reduced tumor size and improved survival rates in treated subjects compared to controls. These results underscore the potential for clinical applications in oncology .

Mechanism of Action

The mechanism of action of 4-fluoro-N-(3-((4-methoxybenzyl)amino)quinoxalin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • The 4-methoxybenzylamino group in the target compound may improve membrane permeability compared to pyridine or benzodioxin analogs .

Computational Insights

For example, the 4-fluoro group’s electron-withdrawing effect may polarize the sulfonamide moiety, enhancing hydrogen-bond acceptor capacity .

Biological Activity

4-fluoro-N-(3-((4-methoxybenzyl)amino)quinoxalin-2-yl)benzenesulfonamide is a complex organic compound with significant pharmacological potential. This compound belongs to the class of quinoxaline derivatives, which are known for their diverse biological activities, including anticancer and antimicrobial properties. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.

The molecular formula of this compound is C21H17FN4O3SC_{21}H_{17}FN_{4}O_{3}S, with a molecular weight of 424.45 g/mol. The compound has a predicted boiling point of approximately 585.4 °C and a density of 1.446 g/cm³ .

PropertyValue
Molecular FormulaC21H17FN4O3S
Molecular Weight424.45 g/mol
Boiling Point585.4 °C
Density1.446 g/cm³

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is hypothesized to inhibit certain enzymes and receptors, particularly those involved in cancer cell proliferation and inflammation pathways. For instance, it may affect the activity of lipoxygenases (LOXs), which are implicated in various physiological processes, including inflammation and tumor progression .

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound's structure allows it to interfere with key signaling pathways that promote cancer cell survival and proliferation .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it demonstrates activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent . The mechanism behind this activity may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Case Studies

  • Anticancer Study : A study involving the treatment of A431 cancer cells with varying concentrations of the compound showed a dose-dependent reduction in cell viability, with IC50 values indicating significant potency compared to standard chemotherapeutics like doxorubicin .
  • Antimicrobial Study : Another investigation assessed the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated that it exhibited similar or superior antimicrobial activity compared to conventional antibiotics .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the quinoxaline moiety significantly influence the biological activity of the compound. For instance, the presence of electron-donating groups such as methoxy enhances anticancer efficacy, while specific substitutions can improve antimicrobial potency .

Q & A

Q. What synthetic methodologies are effective for preparing this compound, and how can reaction conditions be optimized?

The synthesis typically involves coupling quinoxaline derivatives with sulfonamide precursors. For example, details a similar sulfonamide synthesis using 2-amino-4-fluorobenzoic acid and 2-isothiocyanato-benzenesulfonamide under reflux conditions (e.g., DMSO as solvent, 58% yield). Key steps include:

  • Amide bond formation : Reaction of aminoquinoxaline intermediates with activated sulfonamide reagents.
  • Optimization : Adjusting temperature (reflux vs. room temperature) and solvent polarity to enhance yield and purity.
    NMR and mass spectrometry are critical for verifying intermediates and final products .

Q. How is the molecular structure of this compound characterized spectroscopically?

  • ¹H/¹³C NMR : Peaks for aromatic protons (δ 7.0–8.3 ppm), sulfonamide NH (δ ~7.5 ppm, exchangeable with D₂O), and methoxy groups (δ ~3.8 ppm) confirm substituent positions. provides comparable data for a fluorinated sulfonamide (e.g., δ 7.23–8.27 ppm for aromatic protons) .
  • IR Spectroscopy : Stretching vibrations for sulfonamide (SO₂, ~1330–1160 cm⁻¹) and fluoroaryl groups (C-F, ~1250–1100 cm⁻¹) are diagnostic .

Q. What preliminary biological activity data exist for this compound?

lists inhibitory ratios (IR) for structurally related compounds. While the target compound (entry 5) has an IR of 6.97 ± 0.67, analogs with bulkier substituents (e.g., entry 3: IR 3.52 ± 2.08) show enhanced activity, suggesting potential as ADAM17/Notch pathway inhibitors in NSCLC models .

Advanced Research Questions

Q. How do substituent modifications influence inhibitory potency and selectivity?

’s SAR table highlights:

  • Electron-withdrawing groups : Fluorine at the benzenesulfonamide moiety (entry 5) improves activity compared to non-fluorinated analogs (entry 4: IR 19.73 ± 18.53).
  • Methoxy positioning : 4-Methoxybenzyl groups enhance solubility but may reduce membrane permeability.
    Methodological approach:
  • Parallel synthesis : Generate analogs with systematic substituent variations (e.g., halogens, alkyl chains).
  • Docking studies : Use tools like AutoDock to predict binding interactions with ADAM17 .

Q. How can computational tools like Multiwfn elucidate electronic properties relevant to bioactivity?

Multiwfn ( ) enables:

  • Electrostatic potential (ESP) mapping : Identify nucleophilic/electrophilic regions influencing protein binding.
  • Orbital composition analysis : Quantify contributions of fluorine or methoxy groups to HOMO/LUMO energies.
    Example workflow:

Optimize geometry using DFT (e.g., B3LYP/6-31G*).

Calculate ESP surfaces and Fukui indices to predict reactivity .

Q. How can contradictory biological data (e.g., variable IR values) be resolved?

Discrepancies in inhibitory ratios (e.g., entry 4’s high standard deviation: IR 19.73 ± 18.53) may arise from:

  • Assay variability : Normalize data using internal controls (e.g., reference inhibitors).
  • Conformational flexibility : Perform molecular dynamics simulations to assess binding mode stability.
  • Metabolic instability : Use LC-MS to quantify compound degradation in cell culture media .

Q. What strategies validate target engagement in cellular models?

  • Pull-down assays : Immobilize the compound on beads to capture interacting proteins from lysates.
  • Cellular thermal shift assay (CETSA) : Monitor target protein stability after compound treatment.
  • Knockout models : Compare activity in wild-type vs. ADAM17-knockout cells .

Methodological Resources

Tool/Technique Application Reference
Multiwfn v3.8Electron density topology analysis
AutoDock VinaMolecular docking
CETSATarget validation
Parallel synthesisSAR exploration

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